molecular formula C10H14BrN3OS B1524893 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide CAS No. 867333-36-6

2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide

Cat. No. B1524893
CAS RN: 867333-36-6
M. Wt: 304.21 g/mol
InChI Key: ZKLDPEWNXLYZLU-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide, commonly known as BPTEC, is a synthetic organic compound with a wide range of applications in the field of chemistry. It is used as a reagent in organic synthesis, and its structure is composed of a thiazole ring, a bromo group, and a carboxamide group. BPTEC has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several biological activities.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. Specifically, 2,4-disubstituted thiazoles have shown effectiveness against a range of microbial strains. For instance, synthesized series of these derivatives have been tested in vitro for their antimicrobial activities against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger . The presence of the bromo and pyrrolidinyl groups may influence the compound’s interaction with microbial cell membranes, enhancing its antimicrobial efficacy.

Anticancer Properties

Thiazole compounds are also explored for their anticancer activities. They can act on various biological pathways that are crucial in cancer development and progression. Some thiazole derivatives have been reported to exhibit anticancer properties by interfering with cell cycle regulation and inducing apoptosis in cancer cells . The structural features of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide could potentially make it a candidate for anticancer drug development.

Anti-inflammatory Uses

The anti-inflammatory potential of thiazole derivatives is another significant area of research. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators . This application is particularly relevant in the treatment of chronic inflammatory diseases and conditions where inflammation plays a key role.

Antiviral Activity

Thiazoles have shown promise as antiviral agents. Their ability to inhibit viral replication by targeting specific proteins involved in the viral life cycle makes them valuable in the research for new antiviral drugs . The structural adaptability of thiazole derivatives allows for the design of compounds that can tackle a wide range of viruses.

Neuroprotective Effects

Neuroprotection is a crucial aspect of neurological disorder management. Thiazole derivatives have been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound could potentially aid in preserving neuronal function and preventing neurodegeneration.

Antidiabetic Activity

Thiazole derivatives have been studied for their potential to act as antidiabetic agents. They may exert their effects by influencing insulin signaling pathways or by acting as insulin mimetics . The exploration of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide in this context could lead to new therapeutic options for diabetes management.

properties

IUPAC Name

2-bromo-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3OS/c11-10-13-8(7-16-10)9(15)12-3-6-14-4-1-2-5-14/h7H,1-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLDPEWNXLYZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680682
Record name 2-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide

CAS RN

867333-36-6
Record name 2-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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